molecular formula C18H16N2S3 B12677758 4,5-Bis(benzylthio)-3-pyridazinethiol CAS No. 6958-59-4

4,5-Bis(benzylthio)-3-pyridazinethiol

Cat. No.: B12677758
CAS No.: 6958-59-4
M. Wt: 356.5 g/mol
InChI Key: AXTRLGYCCYUMOQ-UHFFFAOYSA-N
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Description

4,5-Bis(benzylthio)-3-pyridazinethiol is a heterocyclic compound that features a pyridazine ring substituted with benzylthio groups at the 4 and 5 positions and a thiol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzylthio)-3-pyridazinethiol typically involves the reaction of benzyl chloride with a pyridazine derivative under specific conditions. One common method involves the use of benzyl chlorides and [NEt4]2[Zn(dmit)2] as starting materials . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cuprous chloride to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzylthio)-3-pyridazinethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of benzylthio derivatives.

Scientific Research Applications

4,5-Bis(benzylthio)-3-pyridazinethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(benzylthio)-3-pyridazinethiol involves its interaction with molecular targets through its thiol and benzylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(benzylthio)-3-pyridazinethiol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. Its combination of benzylthio and thiol groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

6958-59-4

Molecular Formula

C18H16N2S3

Molecular Weight

356.5 g/mol

IUPAC Name

4,5-bis(benzylsulfanyl)-1H-pyridazine-6-thione

InChI

InChI=1S/C18H16N2S3/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21)

InChI Key

AXTRLGYCCYUMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=S)NN=C2)SCC3=CC=CC=C3

Origin of Product

United States

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